molecular formula C8H7ClN2O B15206247 6-Chloro-8-methoxyimidazo[1,2-a]pyridine

6-Chloro-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B15206247
M. Wt: 182.61 g/mol
InChI Key: NXOXDXWQOZVDDH-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyimidazo[1,2-a]pyridine is a chemical building block of interest in medicinal chemistry and drug discovery research. Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and presence in pharmacologically active compounds . As a fused bicyclic scaffold, it serves as a versatile intermediate for the synthesis of more complex molecules. The chloro and methoxy functional groups at the 6 and 8 positions, respectively, offer distinct sites for further synthetic modification via cross-coupling reactions and functional group transformations, allowing researchers to explore a wide chemical space. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the product's Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-7-4-6(9)5-11-3-2-10-8(7)11/h2-5H,1H3

InChI Key

NXOXDXWQOZVDDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 8 Methoxyimidazo 1,2 a Pyridine and Its Analogs

Established Synthetic Pathways to the Imidazo[1,2-a]pyridine (B132010) Scaffold

The construction of the imidazo[1,2-a]pyridine core is a well-trodden path in organic synthesis, with several robust methods available. These strategies typically involve the formation of the fused imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

Condensation Reactions of 2-Aminopyridines with α-Haloketones or α,β-Unsaturated Carbonyl Compounds

One of the most traditional and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. nih.gov This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

For the synthesis of a 6-chloro-8-methoxyimidazo[1,2-a]pyridine analog, the key starting material would be 2-amino-5-chloro-3-methoxypyridine. The reaction of this substituted pyridine with an appropriate α-haloketone would lead to the desired product. The reaction conditions can be optimized, and in some cases, the reaction can proceed efficiently without the need for a catalyst or solvent. rsc.org The scope of this reaction is broad and tolerates a variety of functional groups on both the 2-aminopyridine and the α-haloketone. For instance, the synthesis of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine has been reported from the reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone. mdpi.com This demonstrates the feasibility of using substituted 2-aminopyridines in this classical condensation reaction.

Reactant 1Reactant 2ProductConditionsYield (%)Reference
3-Bromo-5-chloropyridin-2-amine1,3-Dichloroacetone8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridineEthanol, reflux, 96 h60 mdpi.com
2-Aminopyridineα-Bromoacetophenone2-Phenylimidazo[1,2-a]pyridineNo catalyst, no solvent, 60 °C, 20 min91 rsc.org
2-Amino-5-methylpyridineα-Bromoacetophenone6-Methyl-2-phenylimidazo[1,2-a]pyridineNo catalyst, no solvent, 60 °C, 60 min70 rsc.org

Multicomponent Reaction Strategies (e.g., Groebke-Blackburn-Bienaymé Reaction)

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step, adhering to the principles of atom economy and green chemistry. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govresearchgate.net This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of an acid catalyst. nih.gov

The versatility of the GBB reaction allows for the introduction of diverse substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by varying the aldehyde and isocyanide components, respectively. To synthesize analogs of 6-chloro-8-methoxyimidazo[1,2-a]pyridine, 2-amino-5-chloro-3-methoxypyridine could be employed as the pyridine component. The reaction of this pyridine with a selected aldehyde and isocyanide would furnish the corresponding 3-amino-6-chloro-8-methoxyimidazo[1,2-a]pyridine derivative. The reaction can be performed under various conditions, including microwave irradiation, which can significantly reduce reaction times. mdpi.com

2-Aminopyridine DerivativeAldehydeIsocyanideCatalystProductYield (%)Reference
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH4ClN-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine82 mdpi.com
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)3N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amineNot specified scispace.com

Transition Metal-Catalyzed Approaches for Imidazo[1,2-a]pyridine Formation (e.g., CuI-catalyzed aerobic oxidation)

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic scaffolds, offering mild reaction conditions and high efficiency. Copper-catalyzed reactions are particularly noteworthy for the synthesis of imidazo[1,2-a]pyridines. One such method involves the copper(I)-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones. nih.gov This approach allows for the formation of the imidazo[1,2-a]pyridine ring system through a C-H activation and C-N bond formation cascade.

Another copper-catalyzed approach involves a one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes. nih.gov This three-component coupling reaction provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. For the synthesis of 6-chloro-8-methoxy substituted analogs, 2-amino-5-chloro-3-methoxypyridine would be the starting material of choice. The use of air or oxygen as a green oxidant in these reactions is a significant advantage. allfordrugs.comamazonaws.com

ReactantsCatalystOxidantProductYield (%)Reference
2-Aminopyridines, KetonesCuIAir/O22-Substituted imidazo[1,2-a]pyridinesUp to 90% allfordrugs.com
2-Aminopyridines, NitroolefinsCuBrAir2,3-Disubstituted imidazo[1,2-a]pyridinesUp to 90% amazonaws.com
Pyridines, Ketone Oxime EstersCopperAerobicImidazo[1,2-a]pyridinesNot specified nih.gov

Metal-Free Cyclization Protocols (e.g., NaOH-promoted cycloisomerizations)

In recent years, the development of metal-free synthetic methods has gained significant attention due to their environmental and economic benefits. Several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been reported. One notable example is the NaOH-promoted cycloisomerization of N-propargylpyridinium salts, which can be prepared from the reaction of 2-aminopyridines with propargyl bromide. This method is rapid, efficient, and proceeds in aqueous media under ambient conditions, offering a truly green synthetic route.

Another metal-free approach involves the elemental sulfur-promoted oxidative annulation of 2-aminopyridines and aldehydes. nih.gov This method is highly atom-economical and avoids the use of metal catalysts and strong bases. Furthermore, catalyst- and solvent-free condensation of 2-aminopyridines with α-haloketones at elevated temperatures has been shown to be an effective method for the synthesis of imidazo[1,2-a]pyridines. nih.gov These metal-free strategies provide valuable alternatives to traditional metal-catalyzed reactions.

ReactantsReagent/ConditionsProductYield (%)Reference
N-Propargylpyridinium saltsAqueous NaOH, ambient temperatureImidazo[1,2-a]pyridinesQuantitativeNot specified
2-Aminopyridines, AldehydesElemental SulfurSubstituted imidazo[1,2-a]pyridinesNot specified nih.gov
2-Aminopyridines, α-HaloketonesHeat, solvent-freeImidazo[1,2-a]pyridinesGood to excellent nih.gov

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for the synthesis of complex molecules. Several cascade reactions have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. For instance, a catalyst-free cascade process involving the reaction of 2-aminopyridine with 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has been reported to yield 3-arylimidazo[1,2-a]pyridines. nih.gov

Another example is the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines through a cascade reaction of nitroolefins with 2-aminopyridines, catalyzed by a Lewis acid such as FeCl3. nih.gov These cascade sequences often lead to the rapid construction of the imidazo[1,2-a]pyridine core with high bond-forming efficiency.

ReactantsCatalyst/ConditionsProductYield (%)Reference
2-Aminopyridine, 1-Bromo-2-phenylacetyleneCatalyst-free3-Phenylimidazo[1,2-a]pyridineUp to 86% nih.gov
2-Aminopyridines, NitroolefinsFeCl33-Unsubstituted imidazo[1,2-a]pyridinesNot specified nih.gov
2-Arylimidazo[1,2-a]pyridines, α-Diazo carbonyl compoundsRh(III)-catalyzedFused imidazo[1,2-a]pyridinesNot specified

Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of alternative energy sources, green solvents, and catalyst-free or recyclable catalytic systems.

Microwave irradiation has been successfully employed to accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com For example, the catalyst-free heteroannulation of 2-aminopyridines with α-bromoketones can be efficiently carried out in a water-isopropanol mixture under microwave irradiation.

Ultrasound-assisted synthesis is another green technique that has been applied to the formation of imidazo[1,2-a]pyridines. The use of ultrasound can enhance reaction rates and yields, often under milder conditions. For example, an ultrasound-assisted, metal-free C-H functionalization of ketones with 2-aminopyridines has been developed in water.

The use of green solvents, such as water or ethanol, is a cornerstone of green chemistry. Several synthetic routes to imidazo[1,2-a]pyridines have been adapted to use these environmentally benign solvents. Furthermore, the development of catalyst-free and solvent-free reaction conditions, as seen in some condensation reactions, represents a significant step towards a more sustainable synthesis of this important heterocyclic scaffold. rsc.orgnih.gov One-pot multicomponent reactions, like the Groebke-Blackburn-Bienaymé reaction, inherently align with green chemistry principles by maximizing atom economy and reducing waste. mdpi.com

Green Chemistry ApproachReaction TypeKey AdvantagesReference
Microwave IrradiationCatalyst-free heteroannulationReduced reaction time, high yields, green solvent
Ultrasound AssistanceC-H functionalizationMetal-free, mild conditions, use of waterNot specified
Green Solvents (e.g., water, ethanol)Various (e.g., cyclization)Reduced environmental impact, improved safety
Solvent-Free ConditionsCondensation reactionElimination of solvent waste, simplified workup rsc.orgnih.gov
Multicomponent ReactionsGroebke-Blackburn-BienayméHigh atom economy, reduced waste, one-pot synthesis mdpi.com

Utilization of Aqueous and Environmentally Benign Reaction Media

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages in terms of cost, safety, and environmental impact. For the synthesis of imidazo[1,2-a]pyridines, aqueous media have been successfully employed, often in conjunction with microwave irradiation to accelerate reaction rates. For instance, a mixture of 2-aminopyridine and phenacyl bromide derivatives can be subjected to microwave irradiation in water to produce imidazo[1,2-a]pyridines in good to excellent yields. acs.org This approach avoids the use of harmful organic solvents, making the process cleaner and more economical. acs.org

Another green approach involves the use of deep eutectic solvents (DESs), which are biodegradable and environmentally benign. A catalyst-free synthesis of imidazo[1,2-a]pyridines has been reported using a urea-choline chloride-based DES. This method offers good yields and simplifies the purification process. rsc.org

Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis in Green Media

Precursors Reaction Conditions Solvent Yield (%) Reference
2-Aminopyridine, Phenacyl bromide Microwave irradiation Water Good to Excellent acs.org
2-Aminopyridine, Aromatic aldehydes, Cyclohexyl isocyanide 80 °C, 2-6 h Urea-choline chloride 57-87 rsc.org

Development of Metal-Free Catalysis Systems

Transition-metal catalysts, while highly effective, can pose environmental and economic challenges due to their toxicity and cost. Consequently, the development of metal-free catalytic systems is a significant area of research in green chemistry. Several metal-free approaches for the synthesis and functionalization of imidazo[1,2-a]pyridines have been reported.

One such method involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. This reaction can be performed at room temperature in DMF with potassium carbonate as a base, or even in the absence of a base in refluxing DMF or ethanol. nih.gov Furthermore, a novel and rapid route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been developed, involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which provides quantitative yields in minutes. rsc.orgrsc.org

For the specific introduction of a chlorine atom, a facile transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite (B76162) as the halogen source has been developed, providing an efficient method for the formation of C-Cl bonds. organic-chemistry.orgbeilstein-journals.org

Table 2: Comparison of Metal-Free Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis

Reaction Type Catalyst/Promoter Solvent Key Advantages Reference
Condensation K2CO3 or none DMF, Ethanol Avoids transition metals nih.gov
Cycloisomerization NaOH Water Rapid, ambient conditions, quantitative yield rsc.orgrsc.org
Halogenation NaClO2/AcOH Not specified Regioselective, avoids transition metals organic-chemistry.orgbeilstein-journals.org

Ultrasound-Assisted Synthetic Protocols for Imidazo[1,2-a]pyridines

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyridines.

An expedient, ultrasound-assisted protocol for the synthesis of imidazo[1,2-a]pyridines involves the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water. organic-chemistry.orgscispace.comnih.govx-mol.net This method is metal-free and base-free, offering excellent yields in very short reaction times, with scalability demonstrated up to the gram scale. organic-chemistry.orgnih.gov Another study reports a simple and rapid ultrasound-assisted synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives in PEG-400, a non-toxic solvent. scispace.com The Groebke-Blackburn-Bienaymé reaction (GBBR), a multicomponent reaction to form 3-aminoimidazo[1,2-a]pyridines, has also been successfully performed under ultrasound irradiation using ammonium (B1175870) chloride as a catalyst. nih.gov

Table 3: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridine Analogs

Reactants Catalytic System Solvent Time Yield (%) Reference
Aryl methyl ketones, 2-Aminopyridines KI/TBHP Water 4 min up to 97 organic-chemistry.orgnih.gov
2-Aminopyridine, 2-Bromoacetophenones K2CO3 PEG-400 15 min up to 94 scispace.com
2-Aminopyridines, Aldehydes, Isocyanides NH4Cl Not specified Not specified Good nih.gov

Applications of Recoverable and Biodegradable Catalysts

The development of recoverable and biodegradable catalysts is a key aspect of sustainable chemistry, as it allows for the reuse of the catalyst, reducing waste and cost. In the context of imidazo[1,2-a]pyridine synthesis, several such catalytic systems have been explored.

For the Groebke-Blackburn-Bienaymé reaction, a supramolecular acid catalyst combining β-cyclodextrins with succinic acid has been used in water. This catalyst can be recovered by precipitation and reused up to five times without a significant loss in activity. beilstein-journals.org Another example is the use of a Brønsted acid ionic liquid, which can be recovered and reused four times without a noticeable decrease in its catalytic performance. beilstein-journals.org Furthermore, lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), have been employed as biocatalysts for the GBB reaction, offering a biodegradable and green catalytic alternative. beilstein-journals.org

Green Metric Calculations for Synthetic Route Assessment

To quantify the environmental friendliness of a synthetic process, various green chemistry metrics have been developed. Two of the most common are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. mdpi.com The formula is:

% Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100

A higher atom economy indicates a more efficient process with less waste generation at the molecular level. Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, are known for their high atom economy as most of the atoms from the starting materials are incorporated into the final product. rsc.org

The E-Factor , introduced by Roger Sheldon, provides a broader measure of the waste produced in a chemical process. nih.gov It is calculated as:

E-Factor = Total mass of waste (kg) / Mass of product (kg)

The ideal E-Factor is 0. This metric takes into account not only byproducts but also solvent losses, reagent excesses, and other process inefficiencies. nih.gov Calculating and comparing the E-Factor for different synthetic routes to 6-Chloro-8-methoxyimidazo[1,2-a]pyridine would allow for a quantitative assessment of their relative greenness. For example, a traditional multi-step synthesis with several purification stages will likely have a much higher E-factor than a one-pot multicomponent reaction. asianpubs.org

Targeted Synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine

The specific synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine requires a strategic approach to ensure the correct placement of the chloro and methoxy (B1213986) substituents on the imidazo[1,2-a]pyridine core.

Strategic Precursor Selection and Design for Regioselective Substitution

The most direct and regioselective route to 6-Chloro-8-methoxyimidazo[1,2-a]pyridine involves the cyclization of a pre-functionalized 2-aminopyridine derivative. The key precursor for this synthesis would be 2-amino-5-chloro-3-methoxypyridine . The numbering of the substituents on the 2-aminopyridine precursor dictates their final position on the imidazo[1,2-a]pyridine ring system. A substituent at the 5-position of the 2-aminopyridine will result in a substituent at the 6-position of the imidazo[1,2-a]pyridine, and a substituent at the 3-position will be located at the 8-position of the final product.

Once the 2-amino-5-chloro-3-methoxypyridine precursor is obtained, it can be cyclized with a suitable two-carbon synthon to form the imidazole ring. A common method is the reaction with an α-haloketone, such as chloroacetaldehyde (B151913) or bromoacetaldehyde, which would lead to the formation of the imidazo[1,2-a]pyridine core. The reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular condensation with the amino group. nih.gov

Alternative one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, could also be employed. In this case, 2-amino-5-chloro-3-methoxypyridine would be reacted with an aldehyde and an isocyanide to directly form a 3-amino-substituted 6-Chloro-8-methoxyimidazo[1,2-a]pyridine derivative. beilstein-journals.orgnih.govnih.govnih.govresearchgate.netbeilstein-journals.org The choice of aldehyde and isocyanide would determine the substituents at the 2- and 3-positions of the final product.

The regioselectivity of these cyclization reactions is generally high, with the pyridine nitrogen acting as the initial nucleophile to form the six-membered ring of the bicyclic system, followed by the exocyclic amino group closing the five-membered imidazole ring. rsc.org

Optimization of Reaction Conditions for Halogen and Methoxy Group Incorporation

The incorporation of the chloro and methoxy substituents at the 6- and 8-positions, respectively, is typically achieved by selecting a starting material that already contains these functionalities. The key precursor is 2-amino-5-chloro-3-methoxypyridine. The optimization of the reaction conditions therefore focuses on the subsequent cyclization step to construct the imidazole ring efficiently.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. For copper-catalyzed reactions, extensive screening has shown that copper(I) salts like CuBr or CuI are often most effective. organic-chemistry.org The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they facilitate the solubility of the reactants and intermediates. organic-chemistry.org

Temperature is a crucial factor influencing reaction rates and yields. While some modern protocols are designed to run at room temperature, many cyclization reactions require heating, with optimal temperatures often ranging from 80°C to 120°C. organic-chemistry.org The use of microwave irradiation has emerged as a valuable technique to significantly reduce reaction times, often from hours to minutes, while improving yields. mdpi.com

The choice of the coupling partner for the 2-aminopyridine also offers a point of optimization. For instance, in reactions with ketones, an oxidizing agent is often required. Systems like iodine or copper catalysts with air as the terminal oxidant have been optimized for this purpose. organic-chemistry.orgacs.org The following table summarizes optimized conditions reported for the synthesis of various imidazo[1,2-a]pyridine analogs.

Reaction TypeCatalyst/ReagentSolventTemperatureKey Advantages
Condensation with NitroolefinsCuBrDMF80 °CGood yields, use of air as oxidant. organic-chemistry.org
Groebke-Blackburn-BienayméNH4ClEthanolMicrowaveRapid, high efficiency, one-pot. mdpi.com
Condensation with KetonesIodineDCERefluxMetal-free, cost-effective. rsc.org
Condensation with α-HalocarbonylsNone (catalyst-free)DMFRoom TempMild conditions, simple procedure. acs.org

Evaluation of Synthetic Yields and Scalability for 6-Chloro-8-methoxyimidazo[1,2-a]pyridine

The following interactive table presents reported yields for a selection of substituted imidazo[1,2-a]pyridine analogs, illustrating the general efficiency of the synthetic routes.

ReactantsMethodProduct SubstitutionReported Yield (%)
2-Aminopyridine, Aryl Aldehyde, t-Butyl IsocyanideIodine-catalyzed MCR2-Aryl, 3-NH(tBu)93-98% rsc.org
2-Aminopyridine, NitroolefinCu(I)-catalyzed2-Aryl, 3-Alkylup to 90% organic-chemistry.org
2-Aminopyridine, Aldehyde, IsocyanideGBB Reaction (MW)Various 2,3-disubstituted82-91% mdpi.com
2-Aminopyridine, α-BromoacetophenoneCatalyst-free2-ArylGood to Excellent acs.org

Advanced Derivatization and Functionalization Strategies of the 6 Chloro 8 Methoxyimidazo 1,2 a Pyridine Scaffold

Site-Selective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core

The inherent reactivity of the imidazo[1,2-a]pyridine ring system allows for selective functionalization at various positions. The electron-rich nature of the imidazole (B134444) moiety, particularly the C3 position, makes it susceptible to electrophilic attack, while the pyridine (B92270) ring can be targeted through different chemical transformations. The presence of the chloro and methoxy (B1213986) substituents on the pyridine ring of the 6-chloro-8-methoxyimidazo[1,2-a]pyridine scaffold further influences the regioselectivity of these reactions.

Direct C–H Functionalization Methodologies

Direct C–H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.org Transition metal-catalyzed reactions, particularly those employing palladium and rhodium, have been instrumental in the C–H functionalization of the imidazo[1,2-a]pyridine core. rsc.orgnih.gov

Rhodium-catalyzed C–H activation offers an alternative and often complementary approach to palladium-catalyzed reactions. rsc.org Rhodium catalysts can enable functionalization at positions that are less accessible with palladium, such as the C5 and C7 positions of the pyridine ring, often through the use of a directing group. For the 6-chloro-8-methoxyimidazo[1,2-a]pyridine scaffold, a suitable directing group, for instance, at the C2 position, could facilitate rhodium-catalyzed C–H activation at the C7 position.

Visible light-induced C-H functionalization has also gained prominence as a mild and efficient method. nih.govmdpi.com These reactions often proceed via radical pathways, allowing for the introduction of a wide range of functional groups at the C3 position. nih.gov

Catalyst SystemTarget PositionFunctional Group IntroducedReference
Palladium(II) acetate (B1210297)/ligandC3Aryl nih.gov
Rhodium(III) complex/directing groupC5/C7Aryl, Alkyl rsc.orgresearchgate.net
Photoredox catalyst/visible lightC3Various nih.govmdpi.com

Halogenation and Halogen-Mediated Reactions for Imidazo[1,2-a]pyridines

Halogenated imidazo[1,2-a]pyridines are valuable intermediates for further functionalization through cross-coupling reactions. The regioselective introduction of halogen atoms onto the 6-chloro-8-methoxyimidazo[1,2-a]pyridine scaffold can be achieved through various methods. rsc.org

The C3 position is the most common site for electrophilic halogenation due to the high electron density of the imidazole ring. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are frequently used for this purpose. For instance, a transition-metal-free approach using sodium chlorite (B76162) (NaClO₂) in the presence of acetic acid has been shown to be effective for the regioselective chlorination of imidazo[1,2-a]pyridines at the C3 position. nih.gov This method has been successfully applied to substrates bearing a chloro substituent at the C6 position, affording the corresponding 3,6-dichloro-imidazo[1,2-a]pyridine derivatives in good yields. nih.gov This suggests that 6-chloro-8-methoxyimidazo[1,2-a]pyridine would likely undergo selective chlorination at the C3 position under similar conditions.

The resulting 3-halo-6-chloro-8-methoxyimidazo[1,2-a]pyridines can then serve as versatile building blocks for the introduction of other functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Halogenating AgentTarget PositionProductReference
N-Chlorosuccinimide (NCS)C33,6-Dichloro-8-methoxyimidazo[1,2-a]pyridine nih.gov
N-Bromosuccinimide (NBS)C33-Bromo-6-chloro-8-methoxyimidazo[1,2-a]pyridine rsc.org
N-Iodosuccinimide (NIS)C36-Chloro-3-iodo-8-methoxyimidazo[1,2-a]pyridine rsc.org
Sodium Chlorite (NaClO₂)C33,6-Dichloro-8-methoxyimidazo[1,2-a]pyridine nih.gov

Nucleophilic Substitution Patterns (e.g., at C8 position)

The direct nucleophilic substitution of the methoxy group at the C8 position of the 6-chloro-8-methoxyimidazo[1,2-a]pyridine scaffold is generally challenging. The imidazo[1,2-a]pyridine ring system is electron-rich, which disfavors classical nucleophilic aromatic substitution (SNAAr) reactions. The methoxy group is also a relatively poor leaving group.

For the introduction of nucleophiles, particularly amino groups, at the C8 position, a more common strategy involves the use of a pre-functionalized substrate, such as an 8-halo-imidazo[1,2-a]pyridine, followed by a transition metal-catalyzed cross-coupling reaction. For example, the synthesis of 8-amino-imidazo[1,2-a]pyridine derivatives has been achieved through palladium-catalyzed coupling reactions. nih.gov This suggests that a more viable route to functionalize the C8 position of 6-chloro-8-methoxyimidazo[1,2-a]pyridine would involve the initial conversion of the methoxy group to a better leaving group, such as a triflate, or the synthesis of the corresponding 8-halo derivative from a suitable aminopyridine precursor.

While direct displacement of the C8-methoxy group is not a favored pathway, derivatization of the pyridine ring can in some cases activate certain positions towards nucleophilic attack, although this is less common for the imidazo[1,2-a]pyridine system.

Radical Reaction Pathways in Functionalization

Radical reactions offer a powerful and complementary approach to ionic reactions for the functionalization of the imidazo[1,2-a]pyridine core. rsc.org These reactions often exhibit unique regioselectivity and functional group tolerance. The C3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to attack by radical species. rsc.orgsemanticscholar.org

A variety of radical functionalization reactions have been developed, including trifluoromethylation, alkylation, and acylation. nih.gov For instance, visible light-promoted trifluoromethylation using CF₃SO₂Na as the trifluoromethyl source in the presence of a photoredox catalyst can efficiently introduce a CF₃ group at the C3 position. mdpi.com This methodology is applicable to a wide range of substituted imidazo[1,2-a]pyridines, and it is anticipated that 6-chloro-8-methoxyimidazo[1,2-a]pyridine would be a suitable substrate for this transformation.

The general mechanism for these photoredox-catalyzed reactions involves the generation of a radical species which then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. The resulting radical intermediate is then oxidized and deprotonated to afford the final C3-functionalized product. nih.gov

Radical SourceReaction TypeTarget PositionReference
CF₃SO₂NaTrifluoromethylationC3 mdpi.com
Alkyl N-hydroxyphthalimide estersAlkylationC5 mdpi.com
Perfluoroalkyl iodidesPerfluoroalkylationC3 nih.gov

Introduction of Diverse Chemical Moieties onto the Imidazo[1,2-a]pyridine Framework

The introduction of diverse chemical moieties, such as carboxamides, is essential for exploring the structure-activity relationships of the 6-chloro-8-methoxyimidazo[1,2-a]pyridine scaffold.

Carboxamide Derivatization via Aminocarbonylation

Palladium-catalyzed aminocarbonylation is a highly effective method for the synthesis of carboxamides from aryl or heteroaryl halides. nih.govnih.gov This reaction involves the introduction of a carbonyl group from carbon monoxide followed by the trapping of the resulting acyl-palladium intermediate with an amine. To apply this methodology to the 6-chloro-8-methoxyimidazo[1,2-a]pyridine scaffold, a halogen atom needs to be present on the ring.

Given the propensity for halogenation at the C3 position as discussed in section 3.1.2, a 3-halo-6-chloro-8-methoxyimidazo[1,2-a]pyridine would be a suitable precursor for aminocarbonylation. The reaction of this precursor with carbon monoxide and a primary or secondary amine in the presence of a palladium catalyst would yield the corresponding 3-carboxamide derivative.

Furthermore, aminocarbonylation can also be performed on halo-substituted positions of the pyridine ring. For instance, the aminocarbonylation of 6-iodo- and 8-iodoimidazo[1,2-a]pyridines has been successfully demonstrated. nih.govnih.gov Therefore, if a 6-chloro-8-iodo- or a 6,X-dihalo-8-methoxyimidazo[1,2-a]pyridine were available, selective aminocarbonylation could be achieved to introduce a carboxamide group at either the C6 or C8 position, depending on the relative reactivity of the C-halogen bonds.

SubstrateAmineProductReference
3-Iodo-6-chloro-8-methoxyimidazo[1,2-a]pyridineR¹R²NH6-Chloro-8-methoxy-N,N-disubstituted-imidazo[1,2-a]pyridine-3-carboxamide nih.govnih.gov
6-Iodo-8-methoxyimidazo[1,2-a]pyridineR¹R²NH8-Methoxy-N,N-disubstituted-imidazo[1,2-a]pyridine-6-carboxamide nih.govnih.gov

Alkylation and Arylation Strategies (e.g., C5-alkylation, C3-cyanomethylation)

Alkylation and arylation are fundamental strategies for elaborating the imidazo[1,2-a]pyridine core, allowing for the introduction of diverse substituents that can enhance biological activity and fine-tune physicochemical properties.

C5-Alkylation: While the C3 position is the most electronically rich and common site for functionalization, strategies have been developed for the selective alkylation of the C5 position. rsc.org Direct C-H bond functionalization via a radical pathway has emerged as a powerful approach. For instance, C5-alkylation of the general imidazo[1,2-a]pyridine scaffold has been achieved using N-hydroxyphthalimide esters as alkylating agents under photoredox catalysis. This method often leverages the unique electronic properties of the C5 position, which is the most electron-deficient carbon on the pyridine ring, making it susceptible to radical addition. For the 6-chloro-8-methoxy substrate, the strong electron-donating effect of the 8-methoxy group would increase the electron density at C5, potentially making it less favorable for certain types of radical alkylation compared to an unsubstituted scaffold.

C3-Cyanomethylation: The introduction of a cyanomethyl group at the C3 position is a synthetically valuable transformation, as the cyano group can be readily converted into other functional groups like amides, carboxylic acids, and amines. mdpi.com Various methods have been developed for the C3-cyanomethylation of imidazo[1,2-a]pyridines. One notable approach involves a visible light-promoted reaction with bromoacetonitrile, utilizing a photocatalyst. mdpi.com Another efficient, catalyst-free method employs an ultrasound-promoted three-component reaction of an aminopyridine, an α-haloketone, and a cyanide source. Mechanistic studies suggest these reactions can proceed through a radical-mediated process where a cyanomethyl radical adds to the highly nucleophilic C3 position of the imidazo[1,2-a]pyridine ring. The presence of the 8-methoxy group on the target scaffold would further enhance the nucleophilicity of the C3 position, likely facilitating this type of transformation.

Arylation: Direct C-H arylation is a highly efficient method for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. researchgate.net The C3 position of imidazo[1,2-a]pyridines is the preferred site for direct arylation using various catalytic systems, most commonly involving palladium. acs.orgnih.gov Phosphine-free palladium acetate (Pd(OAc)₂) has been shown to be highly effective in catalyzing the C3-arylation with aryl bromides at very low catalyst loadings. acs.org The reaction tolerates a wide range of functional groups on both the imidazo[1,2-a]pyridine and the aryl halide. researchgate.netmedjchem.com Microwave-assisted protocols have also been developed to accelerate these coupling reactions significantly. medjchem.com Furthermore, the chloro group at the C6 position of the target scaffold can serve as a handle for traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing an alternative route for introducing aryl or heteroaryl groups at this position. medjchem.comresearchgate.net

Hybridization with Other Heterocyclic Ring Systems (e.g., Pyridine, Thiazole (B1198619), Pyrazole)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create novel compounds with potentially improved affinity, selectivity, and efficacy. Hybridizing the 6-chloro-8-methoxyimidazo[1,2-a]pyridine scaffold with other heterocyclic rings like pyridine, thiazole, or pyrazole (B372694) can lead to the development of new chemical entities with unique biological profiles.

Research on a closely related 6,8-dichloro-imidazo[1,2-a]pyridine scaffold demonstrates the feasibility of synthesizing such hybrids. bohrium.comresearchgate.nettandfonline.com These strategies typically involve multi-step sequences starting from a functionalized imidazo[1,2-a]pyridine core.

Pyridine Hybrids: Imidazopyridinyl-pyridine hybrids can be synthesized through one-pot reactions. For example, a precursor like 3-acetyl-6-chloro-8-methoxy-2-methylimidazo[1,2-a]pyridine could react with various aldehydes, malononitrile, and/or ethyl cyanoacetate (B8463686) under multicomponent reaction conditions to construct the pyridine ring. bohrium.comtandfonline.com

Thiazole Hybrids: The synthesis of imidazopyridinyl-thiazole hybrids can be achieved by first converting a functional group on the core scaffold (e.g., a 3-acetyl group) into a thiosemicarbazone. Subsequent cyclization with reagents like ethyl bromoacetate (B1195939) or phenacyl chloride can then form the thiazole ring. bohrium.comresearchgate.nettandfonline.com

Pyrazole Hybrids: To create an imidazopyridinyl-pyrazole motif, a precursor such as a 3-acetyl-imidazo[1,2-a]pyridine can be reacted with dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone, which is then cyclized with hydrazine (B178648) to yield the pyrazole ring. bohrium.comresearchgate.nettandfonline.com

Alternatively, transition metal-catalyzed cross-coupling reactions provide a direct and versatile method for linking heterocyclic systems. The C6-chloro atom on the scaffold is a prime site for Suzuki-Miyaura cross-coupling with heteroaryl boronic acids (e.g., pyridine-boronic acid, pyrazole-boronic acid). researchgate.netnih.govnih.govacs.org Similarly, direct C-H arylation can be employed, coupling a C-H bond on the imidazo[1,2-a]pyridine (typically at C3) with a halogenated heterocycle (e.g., bromopyridine, chlorothiazole). researchgate.netacs.org

Chemo- and Regioselectivity in Derivatization Reactions of Imidazo[1,2-a]pyridines

The inherent electronic properties of the imidazo[1,2-a]pyridine ring system, coupled with the influence of substituents, govern the chemo- and regioselectivity of its derivatization reactions. Understanding and controlling these factors is paramount for the rational design and synthesis of specific isomers.

Control of Positional Selectivity and Reaction Outcomes

The imidazo[1,2-a]pyridine scaffold has several non-equivalent positions available for functionalization (C2, C3, C5, C6, C7, and C8). rsc.org The outcome of a derivatization reaction is highly dependent on the reaction mechanism and conditions.

C3-Selectivity: The C3 position is the most nucleophilic carbon atom in the scaffold, making it the primary site for electrophilic substitution and a wide range of C-H functionalization reactions, including arylation, alkylation, and olefination. nih.govmdpi.comresearchgate.net Many modern synthetic methods, such as those employing visible-light photoredox catalysis or metal-catalyzed direct C-H activation, exhibit high selectivity for the C3 position. nih.govmdpi.com

C5-Selectivity: Functionalization at the C5 position is less common and typically requires different strategies. Radical-mediated reactions can favor this position under specific conditions. rsc.org Another approach is the use of directing groups. For example, an amide group at the C3 position can direct a rhodium(III) catalyst to functionalize the C5 position via ortho-C-H activation. rsc.org

C2-Selectivity: The C2 position is generally less reactive towards C-H functionalization than C3. However, C2-substituted derivatives are commonly synthesized by starting with an appropriately substituted 2-aminopyridine (B139424), which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring.

Pyridine Ring Selectivity (C6, C7, C8): Functionalization of the pyridine portion of the scaffold often relies on classical electrophilic aromatic substitution, directed ortho-metalation, or by utilizing pre-existing leaving groups (like the C6-chloro group) for cross-coupling reactions. The inherent reactivity is heavily influenced by the substituents present.

Control over reaction outcomes can be achieved by careful selection of catalysts, reagents, solvents, and temperature. For example, palladium-catalyzed direct arylations can be tuned with different ligands to favor specific positions, although C3 remains the most common site. nih.gov

Impact of Electronic and Steric Substituent Effects

The substituents on the 6-Chloro-8-methoxyimidazo[1,2-a]pyridine scaffold have a profound directing influence on subsequent functionalization reactions due to their electronic and steric properties.

Electronic Effects: The electronic nature of the imidazo[1,2-a]pyridine ring is a hybrid of the electron-rich five-membered imidazole ring and the electron-deficient six-membered pyridine ring. The substituents at the C6 and C8 positions further modulate this electronic landscape.

6-Chloro Group: The chloro group is an electron-withdrawing group (EWG) through induction (-I effect) but a weak deactivating group in electrophilic aromatic substitution due to its electron-donating resonance effect (+M effect). Its primary impact is to decrease the electron density of the pyridine ring, making electrophilic substitution on this ring more difficult compared to an unsubstituted analog.

The interplay of these two groups results in a complex reactivity pattern. The powerful activating effect of the 8-methoxy group generally dominates, making the pyridine ring more susceptible to electrophilic attack than a simple 6-chloropyridine ring. The C7 position becomes highly activated, followed by the C5 position.

Steric Effects: Steric hindrance can also play a crucial role in determining the regioselectivity of reactions, especially when bulky reagents or catalysts are involved.

The 8-methoxy group can sterically hinder access to the C7 and C8 positions. A bulky electrophile or catalyst complex might preferentially attack the less hindered, yet still electronically activated, C5 position over the C7 position.

Similarly, while the C3 position is electronically favored, bulky substituents at the C2 position can impede the approach of reagents to C3, potentially lowering reaction rates or allowing for functionalization at other sites. nih.gov

Mechanistic Investigations of 6 Chloro 8 Methoxyimidazo 1,2 a Pyridine Formation and Derivatization

Reaction Mechanism Elucidation for Imidazo[1,2-a]pyridine (B132010) Ring Formation

The formation of the fused bicyclic imidazo[1,2-a]pyridine system is a cornerstone of its chemistry. Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling regioselectivity. This is typically achieved through the reaction of a substituted 2-aminopyridine (B139424) with a suitable partner containing a two-carbon unit, such as an α-haloketone or an alkyne.

Metal catalysis, particularly with copper and palladium, has become a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering mild reaction conditions and broad functional group tolerance. While specific studies on 6-Chloro-8-methoxyimidazo[1,2-a]pyridine are limited, general catalytic cycles for the scaffold provide a strong basis for understanding its formation.

Copper-Catalyzed Processes: Copper catalysts are widely used in various synthetic strategies. One common approach is the domino A³-coupling reaction involving a 2-aminopyridine, an aldehyde, and a terminal alkyne. acs.org A plausible catalytic cycle for this process is as follows:

Formation of Copper Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. In systems using Cu(II) salts, an in-situ reduction, for instance by sodium ascorbate, generates the active Cu(I) species. acs.org

Condensation: Simultaneously, the 2-aminopyridine condenses with the aldehyde to form an imine.

Cycloisomerization: The copper acetylide then undergoes a 5-exo-dig cycloisomerization with the imine intermediate. acs.org

Protodemetalation/Rearomatization: The resulting intermediate undergoes protodemetalation and a subsequent 1,3-hydride shift or tautomerization to yield the aromatic imidazo[1,2-a]pyridine product and regenerate the active catalyst.

Another significant copper-catalyzed route is the aerobic oxidative cyclization. For instance, the reaction between a 2-aminopyridine and a ketone can proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org A proposed mechanism involves the formation of a β-iodoenamide intermediate when iodine is used as a mediator, which then undergoes oxidative addition with Cu(I), cyclization, and reductive elimination to furnish the final product. beilstein-journals.org

Palladium-Catalyzed Processes: Palladium catalysts are instrumental in one-pot, multi-step syntheses that combine ring formation with subsequent functionalization. For example, a tandem cyclization/Suzuki cross-coupling/heteroarylation reaction can be employed to build highly substituted imidazo[1,2-a]pyridines. researchgate.net The initial cyclization to form the 6-bromo-imidazo[1,2-a]pyridine core would be followed by a standard Suzuki coupling catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetalation with a boronic acid, and reductive elimination.

Catalyst SystemReactantsKey Mechanistic StepsRef.
Cu(I)/NaHSO₄·SiO₂2-Aminopyridine, Aldehyde, AlkyneFormation of copper acetylide, imine formation, cycloisomerization beilstein-journals.org
Cu(II)-Ascorbate/SDS2-Aminopyridine, Aldehyde, AlkyneIn-situ generation of Cu(I), 5-exo-dig cycloisomerization, 1,3-hydride shift acs.org
CuI/Air2-Aminopyridine, NitroolefinMichael addition, radical cation formation, intramolecular nucleophilic addition organic-chemistry.org
Pd(dppf)Cl₂/K₂CO₃2-Amino-5-bromopyridine, Bromoacetyl derivative, Boronic acidCyclization followed by Suzuki coupling (oxidative addition, transmetalation, reductive elimination) researchgate.net

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species. In the synthesis of the imidazo[1,2-a]pyridine ring, several key intermediates have been proposed based on mechanistic studies and computational analysis.

N-Phenacylpyridinium Salts: In the classic Chichibabin reaction synthesis from 2-aminopyridines and α-haloketones, the initial step is the formation of an N-phenacylpyridinium salt intermediate via nucleophilic attack of the pyridine (B92270) nitrogen onto the α-carbon of the ketone. This is followed by an intramolecular condensation.

Enamine Intermediates: In copper-catalyzed reactions involving enamines, a one-electron oxidation followed by loss of a hydrogen radical can lead to a crucial enamine intermediate. This species then undergoes further transformations, including intramolecular nucleophilic addition, to form the heterocyclic ring. beilstein-journals.org

Metal-Carbene Complexes: In certain metal-catalyzed cyclizations, the formation of metal-carbene complexes has been proposed as a key step leading to the construction of the imidazole (B134444) ring.

Copper-Complexed Species: Computational studies on copper-catalyzed pathways have focused on the relative energies of various copper-complexed intermediates. These calculations help to identify the most stable and likely intermediates along the reaction coordinate, thereby supporting the proposed mechanism. The presence of a catalyst like a copper-based metal-organic framework has been shown to substantially lower the relative energies of key intermediates, confirming the catalytic effect. proquest.com

Isotopic labeling is a powerful and definitive technique for confirming reaction pathways by tracing the fate of specific atoms throughout a chemical transformation. While specific isotopic labeling studies for the ring formation of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine are not extensively reported in the literature, the methodology is a standard for mechanistic elucidation in heterocyclic chemistry.

For instance, in related functionalization reactions on the imidazo[1,2-a]pyridine scaffold, ¹⁸O labeling experiments have been used to confirm that H₂O can serve as the oxygen atom source for a newly introduced amide group. researchgate.net A similar approach could be envisioned to confirm the origin of atoms in the imidazo[1,2-a]pyridine core itself. For example, a reaction between a 2-aminopyridine and a carbonyl compound labeled with ¹³C at the carbonyl carbon would be expected to result in an imidazo[1,2-a]pyridine with the ¹³C label at the C3 position, confirming the proposed condensation and cyclization pathway. Such experiments provide unambiguous evidence that is often difficult to obtain by other means.

Mechanistic Pathways of Functionalization Reactions on the Imidazo[1,2-a]pyridine Scaffold

Once the 6-Chloro-8-methoxyimidazo[1,2-a]pyridine scaffold is formed, its further derivatization is key to exploring its chemical space for various applications. The electron-rich nature of the imidazole ring makes the C3 position particularly susceptible to electrophilic and radical attack.

Radical reactions offer a versatile and efficient method for the C-H functionalization of imidazo[1,2-a]pyridines, avoiding the need for pre-functionalized starting materials. rsc.org These reactions often proceed through radical cascade mechanisms, particularly under photocatalytic conditions. nih.gov

A general mechanism for the C3-functionalization via a radical pathway can be described as follows:

Radical Generation: The reaction is initiated by the generation of a radical species (e.g., a trifluoromethyl radical, CF₃•) from a suitable precursor. This can be achieved through photoredox catalysis, where a photocatalyst absorbs light and engages in a single-electron transfer (SET) process with the precursor.

Radical Addition: The generated radical adds to the electron-rich C3 position of the 6-Chloro-8-methoxyimidazo[1,2-a]pyridine ring. This addition forms a resonance-stabilized radical intermediate. The chloro and methoxy (B1213986) substituents on the pyridine ring would influence the electron density and stability of this intermediate.

Oxidation and Deprotonation: The radical intermediate is then oxidized to a carbocation, often by the photocatalyst in its oxidized state or another oxidizing agent in the system.

Rearomatization: Finally, the carbocation loses a proton (H⁺) to a base, leading to the rearomatization of the ring and the formation of the C3-functionalized product.

This radical pathway has been established through radical scavenging experiments, where the addition of a radical inhibitor like TEMPO quenches the reaction, providing strong evidence for the involvement of radical intermediates. nih.gov

Reaction TypeRadical SourceInitiation MethodKey StepsRef.
TrifluoromethylationCF₃SO₂NaPhotoredox CatalysisSET generation of CF₃•, radical addition to C3, oxidation, deprotonation nih.gov
PerfluoroalkylationRƒ-IPhotoinduced EDA complexFormation of EDA complex, generation of Rƒ•, radical addition, rearomatization nih.gov
C5-AlkylationAlkyl N-hydroxyphthalimidesPhotoredox CatalysisGeneration of alkyl radical, radical addition to C5, oxidation, deprotonation nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms by allowing for the analysis of transition states and the calculation of reaction energetics. nih.gov For the imidazo[1,2-a]pyridine system, DFT studies can be used to:

Determine Optimized Geometries: Calculate the lowest energy conformations of reactants, intermediates, transition states, and products.

Analyze Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity of the scaffold. For imidazo[1,2-a]pyridines, the HOMO is typically localized on the imidazole moiety, particularly the C3 position, confirming its nucleophilic character and susceptibility to electrophilic/radical attack.

Calculate Reaction Profiles: By mapping the energy changes along a reaction coordinate, a complete energy profile can be generated. This allows for the determination of activation energies (the energy difference between reactants and the transition state), which are critical for understanding reaction rates and selectivity.

Investigate Reaction Pathways: DFT can be used to compare the energetics of different possible mechanistic pathways (e.g., concerted vs. stepwise, radical vs. polar) to determine the most favorable route. For instance, in a palladium-catalyzed C3-benzylation, a concerted metalation-deprotonation (CMD) mechanism was proposed and justified through the location of the corresponding transition state. researchgate.net

These computational studies complement experimental findings, providing a detailed molecular-level picture of the reaction mechanism that is often inaccessible through experimental methods alone. researchgate.netnih.gov

Kinetic Studies for Rate-Determining Steps in the Formation and Derivatization of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine

While specific kinetic data for the formation and derivatization of 6-chloro-8-methoxyimidazo[1,2-a]pyridine are not extensively available in the public domain, mechanistic investigations of the broader imidazo[1,2-a]pyridine class of compounds allow for well-founded inferences regarding the rate-determining steps of these transformations. The kinetics of these reactions are significantly influenced by the electronic nature of the substituents on both the pyridine and the reacting partner.

Formation of the Imidazo[1,2-a]pyridine Ring System

The synthesis of the imidazo[1,2-a]pyridine scaffold, a variant of the Tschitschibabin reaction, typically proceeds through the reaction of a 2-aminopyridine derivative with an α-haloketone or a related carbonyl compound. The generally accepted mechanism involves two key stages: an initial SN2 reaction followed by an intramolecular cyclization and subsequent dehydration.

The initial step is the nucleophilic attack of the pyridine ring nitrogen of the 2-aminopyridine derivative onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization involving the exocyclic amino group, which attacks the carbonyl carbon. The final step is a dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

The rate-determining step in this sequence can vary depending on the specific reactants and reaction conditions. However, for many substituted imidazo[1,2-a]pyridines, the initial nucleophilic substitution (SN2) or the subsequent intramolecular cyclization is often proposed as the slowest step. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the 2-aminopyridine ring will have opposing effects on the nucleophilicity of the pyridine nitrogen and the exocyclic amine, thereby influencing the rates of these steps.

Qualitative observations from studies on related imidazo[1,2-a]pyridine syntheses suggest that electron-withdrawing groups on the aldehyde or ketone reactant can slow down the reaction, implying that the nucleophilic attack on the carbonyl group during cyclization can be rate-limiting.

Table 1: Postulated Influence of Substituents on the Rate of Formation of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine

StepSubstituent Effect of 6-Chloro GroupSubstituent Effect of 8-Methoxy GroupLikely Impact on Rate-Determining Step
Initial SN2 Attack Electron-withdrawing, decreases nucleophilicity of pyridine nitrogen, potentially slowing the reaction.Electron-donating, increases electron density of the pyridine ring, potentially accelerating the reaction.The balance of these opposing effects will determine the overall rate. If this step is rate-determining, the reaction rate will be sensitive to the electronic nature of the substituents on the pyridine ring.
Intramolecular Cyclization Electron-withdrawing, may slightly decrease the nucleophilicity of the exocyclic amine.Electron-donating, may slightly increase the nucleophilicity of the exocyclic amine.The electronic nature of the carbonyl partner is also a critical factor. Electron-poor carbonyls will react faster in this step.
Dehydration Minimal direct electronic effect on this step.Minimal direct electronic effect on this step.This step is generally considered to be fast and not rate-limiting under acidic or basic conditions.

Derivatization of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine

Derivatization of the pre-formed 6-chloro-8-methoxyimidazo[1,2-a]pyridine ring system often involves electrophilic aromatic substitution. The imidazo[1,2-a]pyridine nucleus is electron-rich and generally undergoes electrophilic substitution readily, predominantly at the C-3 position of the imidazole ring.

The mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The formation of this intermediate is typically the slow, rate-determining step of the reaction. The subsequent loss of a proton to restore aromaticity is a fast step.

The stability of the sigma complex is a key factor in determining the reaction rate. For imidazo[1,2-a]pyridines, electrophilic attack at C-3 is favored because the resulting positive charge can be delocalized over both rings without disrupting the aromaticity of the pyridine ring.

Table 2: Predicted Influence of Substituents on the Rate of Electrophilic Aromatic Substitution of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine

Position of Electrophilic AttackInfluence of 6-Chloro GroupInfluence of 8-Methoxy GroupOverall Effect on Rate of Sigma Complex Formation (Rate-Determining Step)
C-3 Deactivating (electron-withdrawing)Activating (electron-donating)The activating effect of the methoxy group is generally stronger than the deactivating effect of the chloro group, leading to an overall activated system compared to unsubstituted imidazo[1,2-a]pyridine. The formation of the sigma complex at C-3 is expected to be the rate-determining step.

Structure Activity Relationship Sar Studies of 6 Chloro 8 Methoxyimidazo 1,2 a Pyridine Analogs

Impact of Substituent Position and Nature on Biological Activity Profiles of Imidazo[1,2-a]pyridines

The placement and chemical nature of functional groups on the imidazo[1,2-a]pyridine (B132010) core are determinant factors for its pharmacological activity. Research has identified that positions C2, C3, C5, C6, C7, and C8 are key points for modification that can significantly alter the compound's interaction with biological targets. nih.gov

Halogenation is a widely used strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. On the imidazo[1,2-a]pyridine scaffold, the introduction of halogens can enhance potency and influence selectivity. While the C3 position is a common site for halogenation due to its high reactivity, substitutions on the pyridine (B92270) ring, including at C6 and C8, are also critically important. researchgate.netnih.gov

An alkoxy group, such as the methoxy (B1213986) group at the C8 position, is another key structural feature that influences biological activity. The C8 position is one of the vectors around the core structure that can tolerate changes while retaining biological activity, making it a valuable site for optimization. nih.gov Studies on related imidazo[1,2-a]pyrazine (B1224502) analogs have demonstrated that the introduction of 8-alkoxy and 8-(alkylamino) groups can lead to significant antibronchospastic activity. acs.org This indicates that the size and nature of the substituent at C8 can be tailored to achieve specific pharmacological effects. The methoxy group in 6-Chloro-8-methoxyimidazo[1,2-a]pyridine likely serves to modulate solubility, metabolic stability, and receptor interaction through hydrogen bonding or steric effects.

The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are frequently targeted for modification to expand chemical diversity and optimize biological activity. nih.gov

C3 Position: The C3 position is highly nucleophilic, making it a prime site for C-H functionalization. nih.gov Introducing substituents at this position can directly influence bioactivity. researchgate.net Research has shown that C3 functionalization with hydrazone derivatives can yield potent EGFR inhibitors with significant cytotoxic activities against leukemia cell lines. nih.gov For instance, certain C3-hydrazone derivatives exhibited IC₅₀ values as low as 0.072 µM against EGFR. nih.gov The C3 position can also be readily halogenated (chlorinated, brominated) to provide intermediates for further coupling reactions, allowing for the synthesis of diverse compound libraries. nih.govrsc.org

The table below summarizes the impact of substituents at different positions on the anticancer activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDC2 SubstituentC3 SubstituentTargetActivity (IC₅₀)
8b 4-MethoxyphenylHydrazone derivativeK-562 Leukemia2.91 µM
8c 4-ChlorophenylHydrazone derivativeK-562 Leukemia1.09 µM
8b 4-MethoxyphenylHydrazone derivativeEGFR0.123 µM
8c 4-ChlorophenylHydrazone derivativeEGFR0.072 µM
8c 4-ChlorophenylHydrazone derivativeCOX-21.09 µM

Data sourced from a study on anticancer imidazo[1,2-a]pyridines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Imidazo[1,2-a]pyridines

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel analogs and guiding rational drug design.

Predictive QSAR models have been successfully developed for various series of imidazo[1,2-a]pyridine derivatives. For a series of anticancer compounds, a robust QSAR model was established to predict their cytotoxic potential. researchgate.net The statistical quality of this model was high, as indicated by its validation metrics, demonstrating a reliable predictive capability for designing new, more active compounds. researchgate.net Similarly, 3D-QSAR models have been created for imidazo[1,2-a]pyridine derivatives acting as positive allosteric modulators (PAMs) of the α1-GABAA receptor, which is a target for antipsychotic drugs. researchgate.net These models provide a three-dimensional understanding of the structural requirements for potent activity.

The table below presents the statistical parameters for a QSAR model developed for anticancer imidazo[1,2-a]pyridine derivatives.

ParameterValueDescription
0.8872Coefficient of determination, indicates the goodness of fit.
R²adj 0.8257Adjusted R², accounts for the number of variables in the model.
R²pred 0.6997Predictive R², indicates the model's ability to predict the activity of new compounds.

Data from a QSAR study on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. researchgate.net

QSAR models function by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with biological responses (such as IC₅₀ values). These descriptors can represent electronic, steric, hydrophobic, or topological properties. In the development of a QSAR model for anticancer imidazo[1,2-a]pyridines, specific descriptors such as EE_Dzm and SpAD_DzZ were identified as being crucial for activity. researchgate.net These parameters were subsequently used to design novel compounds with enhanced predicted potency. researchgate.net Such correlations provide critical insights into the specific structural and electronic factors that govern the interaction between the drug molecule and its biological target, allowing medicinal chemists to make more informed decisions during the optimization process. researchgate.net

Scaffold Hopping and Bioisosteric Replacements within the Imidazo[1,2-a]pyridine Class

The exploration of the chemical space surrounding the imidazo[1,2-a]pyridine scaffold is a key strategy in medicinal chemistry to optimize drug-like properties, enhance potency, and discover novel intellectual property. Scaffold hopping, which involves replacing a central core structure with a different, often topologically similar, one, and bioisosteric replacement are two fundamental approaches employed to achieve these goals. rsc.orgnih.govacs.org These strategies aim to retain essential pharmacophoric features required for biological activity while modulating physicochemical properties, metabolic stability, or target selectivity. cambridgemedchemconsulting.commdpi.com

Design of Related Nitrogen-Containing Heterocyclic Systems

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, but its liabilities, such as susceptibility to metabolism by aldehyde oxidase (AO), can necessitate structural modifications. researchgate.netresearchgate.net Scaffold hopping is a rational approach to address such issues by replacing the core with other nitrogen-containing heterocyclic systems that maintain the three-dimensional arrangement of key binding groups. acs.org

Computational techniques based on 3D shape and electrostatic similarity are often employed to identify suitable replacement scaffolds. acs.org This approach moves beyond simple atom connectivity to assess properties crucial for biological recognition. acs.org A notable example is the replacement of the imidazo[1,2-a]pyridine framework with other fused bicyclic systems to identify molecules with similar biological targets. nih.gov

Several related nitrogen-containing heterocyclic systems have been designed and synthesized as alternatives to the imidazo[1,2-a]pyridine scaffold:

Imidazo[1,2-a]pyrazines: This scaffold is a close structural analog of imidazo[1,2-a]pyridine, with the C7 carbon of the pyridine ring replaced by a nitrogen atom. This modification can alter the electronic properties and metabolic stability of the molecule. nih.gov A scaffold hopping exercise from a triazolopyridine series led to the identification of an imidazo[1,2-a]pyrazin-8-one core as a potent positive allosteric modulator of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.org This new scaffold demonstrated encouraging activity and improved physicochemical properties, such as reduced lipophilicity. acs.org

Imidazo[1,2-a]pyrimidines: In this system, the C5 carbon of the pyridine ring is replaced by a nitrogen atom. This scaffold has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyridine. nih.gov However, like the parent scaffold, it can also be susceptible to rapid metabolism by aldehyde oxidase. researchgate.net

Imidazo[1,2-b]pyridazines: These fused heterocycles, analogous to purines, have been studied for their kinase inhibition activity. researchgate.net Their synthesis often involves the cyclization of intermediates derived from precursors like 2-chloro-3-nitropyridine (B167233) and 6-chloropyridazin-3(2H)-one. researchgate.net

Triazolopyridines and Imidazotriazinones: In the search for mGlu2 PAMs, various other scaffolds were evaluated as replacements for the imidazo (B10784944) ring. These included fused 1,2,4-triazoles and fused triazinone rings, demonstrating the breadth of heterocyclic systems that can be explored in scaffold hopping endeavors. acs.org

The design of these related systems often leverages established synthetic methodologies, including multicomponent reactions and transition metal-catalyzed C-H functionalizations, which allow for the efficient construction of diverse chemical libraries. nih.govmdpi.com

Comparative Analysis of Structural Modifications on Activity Trends

The systematic modification of the imidazo[1,2-a]pyridine scaffold and its bioisosteric replacements provides critical insights into structure-activity relationships (SAR). Comparative analysis reveals how changes in the heterocyclic core or its substituents influence biological activity.

In the development of antitubercular agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and lipophilic biaryl ethers at the carboxamide position resulted in nanomolar potency. nih.gov The modification of the core itself, a strategy known as scaffold hopping, was pursued to identify new molecules targeting the QcrB complex of Mycobacterium tuberculosis. nih.gov

A clear example of activity trends upon scaffold modification comes from studies on mGlu2 receptor modulators. A computational scaffold hopping exercise identified imidazo[1,2-a]pyrazin-8-one as a viable replacement for a triazolopyridine core. The resulting prototype showed encouraging activity (EC₅₀ = 490 nM) and more balanced properties compared to its triazolopyridine counterpart. acs.org Further exploration within this new series demonstrated the impact of subtle changes to the heterocyclic system.

The following table illustrates the effect of replacing the imidazo ring in an imidazo[1,2-a]pyrazin-8-one analog (Compound 3e) with other fused heterocyclic systems.

CompoundScaffold ModificationmGlu2 PAM Activity (EC₅₀, nM)Fold Change in Potency vs. 3e
3eImidazo[1,2-a]pyrazin-8-one (Reference)28-
4aFused 1,2,4-triazole (B32235)157~5-fold decrease
4bFused triazinone101~3-fold decrease
4cFused triazinone (isomer of 4b)484~17-fold decrease

Data sourced from ACS Omega, 2021. acs.org

This analysis shows that replacing the imidazole (B134444) ring of the imidazo[1,2-a]pyrazin-8-one with a fused 1,2,4-triazole (4a) or a fused triazinone (4b) led to a decrease in potency. acs.org Furthermore, shifting a nitrogen atom within the triazinone ring (isomer 4c) was highly detrimental to activity, highlighting the sensitivity of the biological target to the electronic and structural features of the heterocyclic core. acs.org

Similarly, the bioisosteric replacement of imidazo[1,2-a]pyrimidine (B1208166) with 8-fluoroimidazo[1,2-a]pyridine (B164112) was investigated for GABA-A receptor modulators. The 8-fluoro analog was designed as a physicochemical mimic and demonstrated the utility of this replacement in an in vitro system, successfully acting as a bioisostere for the imidazo[1,2-a]pyrimidine ring. nih.gov Such studies confirm that even minor modifications, like the substitution of a single atom or group, can significantly impact activity, providing valuable data for guiding future drug design efforts.

Computational Chemistry and Molecular Modeling of 6 Chloro 8 Methoxyimidazo 1,2 a Pyridine

Quantum Chemical Calculations for Molecular Properties

There is a lack of published data regarding the application of Density Functional Theory (DFT) to determine the optimized geometry, electronic structure, and other molecular properties of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine. Consequently, specific values for parameters derived from Frontier Molecular Orbital (FMO) analysis , such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap, are not documented for this compound. Similarly, Molecular Electrostatic Potential (MEP) maps , which are instrumental in predicting reactive sites for electrophilic and nucleophilic attacks, have not been specifically reported for this molecule.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

No specific studies detailing molecular dynamics (MD) simulations for 6-Chloro-8-methoxyimidazo[1,2-a]pyridine were identified. Therefore, an in-depth analysis of its molecular flexibility and preferred conformations in a simulated physiological environment is not available. Such simulations are vital for understanding the dynamic behavior of a molecule and its potential interactions with biological macromolecules.

Advanced Spectroscopic Characterization Techniques for 6 Chloro 8 Methoxyimidazo 1,2 a Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework.

Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by the presence of electron-donating or electron-withdrawing groups.

In the imidazo[1,2-a]pyridine (B132010) ring system, protons on the pyridine (B92270) and imidazole (B134444) moieties resonate in characteristic regions of the spectrum. dtic.mil For 6-Chloro-8-methoxyimidazo[1,2-a]pyridine, the expected ¹H NMR spectrum would display signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The interpretation of these signals is based on established chemical shift data for substituted imidazo[1,2-a]pyridines and the predictable electronic effects of the substituents. tci-thaijo.orgrsc.org

H-5: This proton is ortho to the electron-withdrawing chloro group at C-6. This proximity is expected to deshield H-5, causing its signal to appear at a relatively downfield chemical shift, likely as a doublet. In a related compound, 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, the proton at the 5-position appears as a doublet at δ 9.48 ppm. mdpi.com

H-7: This proton is situated between the chloro group at C-6 and the electron-donating methoxy group at C-8. The electron-withdrawing nature of the chlorine atom would cause a downfield shift, while the electron-donating effect of the methoxy group would induce an upfield shift. The net effect will determine its final position, but it is expected to appear as a doublet. For comparison, in 8-bromo-6-chloro derivatives, the H-7 proton is observed at δ 7.92 ppm. mdpi.com

H-2 and H-3: The chemical shifts of the protons on the imidazole ring are also influenced by the substituents on the pyridine ring. dtic.mil Their signals are typically observed as singlets if there is no adjacent proton.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm.

The following table summarizes the predicted ¹H NMR chemical shifts for 6-Chloro-8-methoxyimidazo[1,2-a]pyridine.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-5DownfieldDoublet (d)Deshielded by adjacent C-6 chloro group.
H-7Mid-field aromaticDoublet (d)Influenced by both C-6 chloro and C-8 methoxy groups.
H-2 / H-3Aromatic regionSinglet (s)Typical for protons on the imidazole moiety.
-OCH₃~3.9Singlet (s)Characteristic chemical shift for methoxy protons.

Carbon NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.

For 6-Chloro-8-methoxyimidazo[1,2-a]pyridine, the ¹³C NMR spectrum is expected to show nine distinct signals: seven for the bicyclic core and one for the methoxy carbon. The chemical shifts are significantly influenced by the attached heteroatoms and substituents.

C-8 (-OCH₃): The carbon atom directly bonded to the oxygen of the methoxy group (C-8) will be significantly deshielded and appear at a very downfield chemical shift, often in the δ 150-160 ppm range.

C-6 (-Cl): The carbon atom bearing the chlorine atom (C-6) will also experience a downfield shift due to the electronegativity of chlorine.

Bridgehead Carbons (C-8a): The quaternary carbon at the junction of the two rings is also readily identifiable in the spectrum.

Imidazole Carbons (C-2, C-3): These carbons have characteristic chemical shifts that help confirm the integrity of the imidazole ring.

Pyridine Carbons (C-5, C-7): The chemical shifts of these carbons are influenced by the adjacent substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group itself will appear in the upfield region, typically around δ 55-60 ppm.

Data from related structures, such as 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, show carbon signals at δ 147.7, 140.9, 134.07, 129.9, 125.2, 124.7, and 113.2 ppm for the aromatic core. mdpi.com This provides a basis for predicting the shifts in the target molecule.

The following table presents the expected ¹³C NMR chemical shifts for 6-Chloro-8-methoxyimidazo[1,2-a]pyridine.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2140 - 145Typical range for C-2 in imidazo[1,2-a]pyridines.
C-3108 - 115Typical range for C-3 in imidazo[1,2-a]pyridines.
C-5120 - 125Influenced by adjacent chloro group.
C-6125 - 130Direct attachment to electronegative Cl.
C-7110 - 115Influenced by both Cl and OCH₃ groups.
C-8150 - 160Direct attachment to electronegative OCH₃ group.
C-8a140 - 145Bridgehead carbon.
-OCH₃55 - 60Typical for a methoxy carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 6-Chloro-8-methoxyimidazo[1,2-a]pyridine, a COSY spectrum would be expected to show a cross-peak between H-5 and H-7 if they are coupled, although this coupling might be weak (four-bond coupling). The absence of a strong H-5/H-6 or H-6/H-7 correlation confirms the presence of a substituent at the C-6 position.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal for H-5 would show a correlation to the C-5 signal, H-7 to C-7, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule and confirming the positions of substituents on the aromatic ring.

The following table outlines the key expected HMBC correlations that would confirm the structure of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine.

Proton(s)Expected Carbon Correlations (²JCH, ³JCH)Information Gained
H-5C-6, C-7, C-8aConfirms position of H-5 relative to C-6 and C-7.
H-7C-5, C-6, C-8, C-8aConfirms position of H-7 between C-6 and C-8.
Methoxy (-OCH₃)C-8Unambiguously confirms the methoxy group is attached to C-8.
H-2C-3, C-8aEstablishes connectivity within the imidazole ring.
H-3C-2, C-8aEstablishes connectivity within the imidazole ring.

Solid-State NMR Applications for Crystalline Structure Characterization

While solution-state NMR is used for molecular structure determination, solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their crystalline form. For a compound like 6-Chloro-8-methoxyimidazo[1,2-a]pyridine, ssNMR can be a powerful tool for characterizing its solid-phase properties.

Applications of ssNMR include:

Polymorph Identification: Many organic molecules can crystallize in multiple forms, known as polymorphs, which can have different physical properties. ssNMR is highly sensitive to the local environment of nuclei and can readily distinguish between different polymorphs, as the chemical shifts will differ due to variations in crystal packing and intermolecular interactions.

Determination of Molecular Packing: By analyzing chemical shifts and through-space correlations (using techniques like Proton Driven Spin Diffusion, PDSD), ssNMR can provide information about how molecules are arranged relative to one another in the crystal lattice.

Analysis of Intermolecular Interactions: ssNMR can detect non-covalent interactions such as hydrogen bonds or π-π stacking, which are crucial in determining the crystal structure.

Characterization of Amorphous Content: ssNMR can be used to quantify the ratio of crystalline to amorphous material in a bulk sample, which is often difficult to determine by other methods.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically used to obtain high-resolution spectra of solid samples, overcoming the line-broadening effects seen in the solid state.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, twisting). These techniques are excellent for identifying the functional groups present in a molecule.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine would be characterized by vibrations originating from the imidazo[1,2-a]pyridine core and the chloro and methoxy substituents. A detailed vibrational analysis of the parent imidazo[1,2-a]pyridine molecule has been performed, providing a solid foundation for assigning the spectral bands of its derivatives. researchgate.netresearchgate.net

Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methoxy group will be observed in the 2850–3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the aromatic rings (both pyridine and imidazole) produce a series of characteristic bands in the 1400–1650 cm⁻¹ region. nih.gov

C-O-C Stretching: The methoxy group will give rise to two characteristic C-O stretching bands: a strong, asymmetric stretch typically around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 700–900 cm⁻¹ region, and their pattern can sometimes give clues about the substitution pattern on the aromatic ring.

The following table summarizes the principal expected vibrational frequencies for 6-Chloro-8-methoxyimidazo[1,2-a]pyridine.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3000 - 3100Imidazo[1,2-a]pyridine Ring
Aliphatic C-H Stretch2850 - 3000-OCH₃
C=N / C=C Ring Stretch1400 - 1650Imidazo[1,2-a]pyridine Ring
Asymmetric C-O-C Stretch~1250Methoxy
Symmetric C-O-C Stretch~1040Methoxy
C-Cl Stretch600 - 800Chloro
Out-of-Plane C-H Bend700 - 900Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental formula. This technique is crucial for unequivocally confirming the identity of a newly synthesized compound by distinguishing it from other molecules with the same nominal mass. For imidazo[1,2-a]pyridine derivatives, Electrospray Ionization (ESI) is a common method used to generate protonated molecular ions [M+H]⁺.

In the analysis of related 6-chloro-3-nitro-imidazo[1,2-a]pyridine derivatives, HRMS has been used to confirm their composition. For example, the calculated mass for the protonated molecule C₈H₅BrCl₂N₃O₂ was determined to be 323.8937, with the experimentally observed mass being 323.8938, confirming the structure with high confidence. This level of precision is essential for validating synthetic products in a research setting.

Compound DerivativeFormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineC₈H₅BrCl₂N₃O₂323.8937323.8938
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineC₁₃H₁₀ClN₄O₄S353.0106353.0105

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. A detailed study on the gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using ESI-MS/MS revealed characteristic fragmentation pathways for the scaffold. The primary and most characteristic fragmentation was found to be the homolytic cleavage of the C-O bond at the 3-position, leading to the elimination of a substituted phenoxy radical.

Further fragmentation events, such as the loss of carbon monoxide (CO), provide diagnostic ions that help identify the core imidazo[1,2-a]pyridine structure. Understanding these pathways is critical for identifying unknown analogs or metabolites in complex mixtures. For 6-Chloro-8-methoxyimidazo[1,2-a]pyridine, MS/MS analysis would be expected to show characteristic losses related to the chloro and methoxy substituents, providing definitive structural information.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.

By diffracting X-rays off a single crystal, a unique pattern is generated that can be mathematically reconstructed into a detailed model of the molecular and crystal structure. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

While a crystal structure for 6-Chloro-8-methoxyimidazo[1,2-a]pyridine itself is not described in the available literature, detailed studies on closely related analogs, such as (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, have been published. The structure of this compound was determined at a low temperature (100 K) and provided precise atomic coordinates. Such analyses are the gold standard for absolute structure confirmation.

Crystallographic Data for a 6-Chloroimidazo[1,2-a]pyridine (B40424) Derivative.
ParameterValue
Chemical FormulaC₁₈H₁₅ClN₄
Formula Weight334.80
Temperature100 K
Crystal SystemTriclinic
Space GroupP-1
a, b, c (Å)8.3313 (3), 8.8291 (3), 12.0163 (4)
α, β, γ (°)81.258 (1), 74.008 (1), 72.822 (1)
Volume (ų)807.03 (5)
Z (molecules/unit cell)2

X-ray data not only reveals the connectivity of atoms but also their spatial arrangement and the nature of intermolecular interactions that dictate the crystal packing. In the crystal structure of the aforementioned 6-chloroimidazo[1,2-a]pyridine derivative, the core heterocyclic moiety is observed to be nearly planar.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy states (electronic transitions), while fluorescence is the emission of light as electrons return to the ground state.

The imidazo[1,2-a]pyridine scaffold is known to be fluorescent, and its photophysical properties are highly dependent on the nature and position of substituents. Generally, these compounds display two main absorption bands in the UV region, one corresponding to π–π* transitions of the aromatic system and another, often at longer wavelengths, attributed to intramolecular charge transfer (ICT) transitions.

Substituents significantly modulate the absorption and emission wavelengths. Electron-donating groups, such as the methoxy group at the C8 position, are expected to increase the electron density of the aromatic system. In contrast, the chloro group at the C6 position is electron-withdrawing. This "push-pull" electronic character can enhance ICT, potentially shifting the absorption and emission to longer wavelengths (a bathochromic shift) and increasing the fluorescence intensity. Studies on various substituted imidazo[1,2-a]pyridines show that emission can be tuned from the near-UV to the deep-blue region of the spectrum. For example, derivatives with electron-donating methoxyphenyl groups exhibit emission maxima (λ_em) around 400-430 nm. However, a chloro-substituent on an attached phenyl ring has been noted to result in relatively low fluorescence intensity.

Representative Photophysical Data for Substituted Imidazo[1,2-a]pyridine Derivatives in Solution.
Derivative TypeSubstituentsλ_abs (nm)λ_em (nm)Reference
bis-Imidazo[1,2-a]pyridine6-methyl~255, 305403
bis-Imidazo[1,2-a]pyridine6-(4-methoxyphenyl)~260, 320404
2-Aryl-3-hydroxymethyl-imidazo[1,2-a]pyridine2-(4-chlorophenyl)330383.2
2-Aryl-3-hydroxymethyl-imidazo[1,2-a]pyridine2-(4-methoxyphenyl)323383.6

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of imidazo[1,2-a]pyridine derivatives are characterized by transitions within the π-electron system. Generally, these compounds exhibit absorption bands in the UV-visible region. The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the nature and position of substituents on the heterocyclic ring system. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

While specific data for 6-Chloro-8-methoxyimidazo[1,2-a]pyridine is not available, studies on related compounds show that functionalization at various positions of the imidazo[1,2-a]pyridine core affects the electronic transitions. For example, 2-aryl imidazo[1,2-a]pyridines exhibit absorption maxima that are influenced by substituents on the aryl group. nih.gov

Table 7.5.1.1: Illustrative Absorption Maxima for Imidazo[1,2-a]pyridine Derivatives (Note: Data for the target compound is unavailable. The following table is for illustrative purposes based on related structures.)

Compound Substituents Absorption Maxima (λmax, nm) Solvent
Unsubstituted Imidazo[1,2-a]pyridine None Data not available -
2-Phenylimidazo[1,2-a]pyridine Phenyl at C2 Data not available -
2-(4'-chlorophenyl)imidazo[1,2-a]pyridine 4'-chlorophenyl at C2 245 Methanol

Fluorescence Emission Profiles and Quantum Yields

Imidazo[1,2-a]pyridines are known for their fluorescent properties, often emitting in the blue region of the visible spectrum. The fluorescence emission is a result of the molecule returning to its ground state from an excited electronic state. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, are key parameters in characterizing these compounds.

Similar to absorption, the emission properties are highly dependent on the molecular structure. The presence of substituents can modulate the energy of the excited state and thereby the emission wavelength. The quantum yield can also be significantly affected by substituents, with some enhancing fluorescence while others quench it. For example, in a series of 2-aryl imidazo[1,2-a]pyridines, the introduction of a hydroxymethyl group was found to generally increase fluorescence intensity. nih.gov

Table 7.5.2.1: Illustrative Fluorescence Data for Imidazo[1,2-a]pyridine Derivatives (Note: Data for the target compound is unavailable. The following table is for illustrative purposes based on related structures.)

Compound Excitation Maxima (λex, nm) Emission Maxima (λem, nm) Quantum Yield (ΦF) Solvent
Unsubstituted Imidazo[1,2-a]pyridine 320 376.0 Data not available Methanol
2-Phenylimidazo[1,2-a]pyridine 240 375.6 Data not available Methanol
2-(4'-chlorophenyl)imidazo[1,2-a]pyridine 245 375.2 Data not available Methanol

Patent Landscape and Intellectual Property Considerations in Imidazo 1,2 a Pyridine Chemistry

Overview of Patented Synthetic Routes to Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established in chemical literature and extensively described in numerous patents. The most prevalent and versatile method involves the condensation and subsequent cyclization of a substituted 2-aminopyridine (B139424) with an α-haloketone, a reaction often referred to as the Tchichibabin reaction. researchgate.netnanobioletters.com Variations of this fundamental approach form the basis of many patented synthetic routes, allowing for the introduction of a wide array of substituents on both the imidazole (B134444) and pyridine (B92270) rings.

For a compound like 6-Chloro-8-methoxyimidazo[1,2-a]pyridine, a plausible and patentable synthetic strategy would likely commence with a suitably substituted 2-aminopyridine precursor. The key starting material would be a 2-aminopyridine bearing a chlorine atom at the 5-position and a methoxy (B1213986) group at the 3-position (to become the 6- and 8-positions of the final product, respectively). The synthesis of such precursors often involves multi-step sequences, including nitration, halogenation, and reduction of the pyridine ring, which themselves can be subject to patent claims if novel and inventive conditions are employed. chemicalbook.comresearchgate.net

Once the requisite 2-aminopyridine is obtained, its reaction with an α-haloketone, such as chloroacetaldehyde (B151913) or bromoacetaldehyde, would lead to the formation of the imidazo[1,2-a]pyridine ring system. researchgate.netyu.edu.jo Patents in this area often claim specific reaction conditions, such as the choice of solvent, base, and temperature, that lead to improved yields, purity, or scalability of the process. Furthermore, methods for the late-stage functionalization of the imidazo[1,2-a]pyridine core are also a significant area of patent activity. rsc.orgnih.gov For instance, a patent might claim a novel method for the selective chlorination at the C6 position or methoxylation at the C8 position of a pre-formed imidazo[1,2-a]pyridine scaffold. researchgate.netmdpi.com

A survey of the patent literature reveals a variety of patented methods for the synthesis of substituted imidazo[1,2-a]pyridines, as summarized in the table below.

Synthetic Method Key Reactants Patented Aspects Representative Patent/Reference
Tchichibabin-type CyclizationSubstituted 2-aminopyridines, α-haloketonesNovel precursors, specific reaction conditions for improved yield and purity, scalability. researchgate.netnanobioletters.com
Multicomponent Reactions2-aminopyridines, aldehydes, isocyanidesOne-pot synthesis, diversity-oriented synthesis, novel catalyst systems. nih.gov
C-H FunctionalizationPre-formed imidazo[1,2-a]pyridine, various coupling partnersRegioselective introduction of substituents, novel catalysts (e.g., palladium, copper). rsc.orgnih.gov
Intramolecular CyclizationSuitably functionalized pyridine derivativesNovel cyclization precursors and conditions. organic-chemistry.org

Trends in Imidazo[1,2-a]pyridine-Based Intellectual Property and Chemical Space

The intellectual property surrounding imidazo[1,2-a]pyridines is predominantly driven by their therapeutic potential. A vast number of patents claim compositions of matter for novel derivatives and their use in treating a wide range of diseases. The focus of these patents often lies in the specific substitution patterns on the imidazo[1,2-a]pyridine core, which are designed to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Analysis of the patent landscape reveals several key trends:

Focus on Kinase Inhibition: A significant portion of recent patents targets the use of imidazo[1,2-a]pyridine derivatives as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

Central Nervous System (CNS) Applications: The scaffold is also prominent in the development of agents targeting CNS disorders, including anxiety, depression, and neurodegenerative diseases.

Anti-infective Agents: There is a continuing interest in imidazo[1,2-a]pyridines as anti-bacterial (particularly anti-tubercular) and anti-viral agents.

Markush Structures: Many patents utilize broad Markush claims, which encompass a vast number of potential compounds with various substituents at different positions. This strategy allows companies to protect a wide chemical space around a promising lead scaffold. It is highly probable that 6-Chloro-8-methoxyimidazo[1,2-a]pyridine would fall under the scope of some of these broad claims, even if not explicitly synthesized and characterized.

Process Patents: Alongside composition of matter patents, there is a steady stream of process patents that claim novel and improved methods for the synthesis of these compounds, reflecting the commercial importance of efficient manufacturing processes.

The following table provides a snapshot of the therapeutic areas where imidazo[1,2-a]pyridine derivatives have been patented:

Therapeutic Area Biological Target (Example) Illustrative Patent/Reference
OncologyPI3Kα inhibitors nih.gov
Infectious DiseasesM. tuberculosis google.com
Central Nervous SystemGABA-A receptor modulators google.com
Inflammatory DiseasesKinase inhibitors googleapis.com
Gastrointestinal DisordersProton pump inhibitors google.com

Strategic Considerations for Future Patentable Discoveries within the Imidazo[1,2-a]pyridine Class

Given the crowded patent landscape for imidazo[1,2-a]pyridines, securing new intellectual property requires a strategic approach. For a specific compound like 6-Chloro-8-methoxyimidazo[1,2-a]pyridine, several avenues for patentability could be explored:

Novel Polymorphs and Salts: If the compound exhibits polymorphism, new crystalline forms with improved properties (e.g., stability, solubility) can be patented. Similarly, novel salt forms with enhanced pharmaceutical characteristics are also patentable.

Specific Therapeutic Applications: Even if the compound itself falls under a broad Markush claim of an existing patent, a new and non-obvious therapeutic use can be patented as a method of treatment. This requires demonstrating unexpected efficacy in a specific disease model.

Combination Therapies: Patent protection can be sought for compositions containing 6-Chloro-8-methoxyimidazo[1,2-a]pyridine in combination with one or more other active pharmaceutical ingredients, especially if the combination shows synergistic effects.

Novel Formulations: The development of novel formulations that improve the delivery, bioavailability, or patient compliance of the compound can be a strong basis for a patent. This could include, for example, sustained-release formulations or targeted delivery systems.

Inventive Synthetic Routes: A novel, non-obvious, and industrially scalable synthetic route to 6-Chloro-8-methoxyimidazo[1,2-a]pyridine would be patentable. This could involve, for instance, a new method for the synthesis of the key 2-amino-5-chloro-3-methoxypyridine precursor or a novel cyclization strategy.

Q & A

Q. Table 1: Substituent Effects on Bioactivity

PositionSubstituentEffect on ActivityExample Application
6-OCH3↑ AnticancerApoptosis induction
8-Cl↑ AntitubercularMycobacterium inhibition
2-NO2↓ AntiviralReduced binding affinity

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic
Critical techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ = 237.05 Da) .
  • FTIR : Identifies functional groups (e.g., C-Cl stretch at 550–650 cm⁻¹) .

What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for this scaffold?

Advanced
Conflicting SAR data often arise from inconsistent assay conditions or substituent positional effects. Strategies include:

  • Standardized Assays : Use uniform protocols (e.g., fixed pH, temperature) to reduce variability .
  • Position-Specific Substitution : Systematically vary substituents at one position while keeping others constant .
  • Computational Modeling : Predict binding modes using docking studies (e.g., AutoDock Vina) to rationalize activity discrepancies .

How do environmental factors like pH influence the compound's stability and efficacy in biological assays?

Advanced
pH impacts ionization and solubility. For example:

  • Acidic Conditions (pH < 5) : Protonation of the pyridine nitrogen increases solubility but may reduce membrane permeability .
  • Neutral/Basic Conditions (pH 7–9) : Decreased solubility can precipitate the compound, lowering bioavailability. Stability studies (e.g., HPLC at 37°C over 24h) are recommended to optimize formulation .

What are the key physicochemical properties critical for experimental design?

Basic
Key properties include:

  • LogP : ~2.5 (moderate lipophilicity for cell penetration) .
  • Aqueous Solubility : <10 µM (requires DMSO or cyclodextrin solubilization) .
  • Thermal Stability : Decomposes above 200°C (TGA data) .

What computational methods are used to predict interactions with biological targets?

Q. Advanced

  • Molecular Docking : Tools like Schrödinger or MOE simulate binding to targets (e.g., GABAA receptors) .
  • QSAR Models : Relate substituent descriptors (e.g., Hammett σ) to activity trends .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in NAMD) .

How can low yields in multi-step synthesis be addressed?

Q. Advanced

  • Optimized Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 60–80°C for cyclization .
  • Catalyst Screening : Iodine or CuI improves cyclization efficiency .
  • Protecting Groups : Temporarily block reactive sites (e.g., -NH2) to prevent side reactions .

What are common biological targets for this compound class?

Q. Basic

  • Enzymes : Kinases, ATPases, and cytochrome P450 .
  • Receptors : GABAA (e.g., zolpidem analogs) and benzodiazepine receptors .
  • Microbial Targets : Mycobacterium tuberculosis enoyl-ACP reductase .

How can target engagement in cellular models be validated?

Q. Advanced

  • Fluorescent Probes : Use derivatives with FITC tags for confocal imaging .
  • Pull-Down Assays : Biotinylate the compound and detect bound proteins via streptavidin beads .
  • Knockout Models : CRISPR/Cas9 gene editing to confirm target dependency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.